Cas no 193151-97-2 (4-Biphenyl-1,3Dioxol-5-Yl-Carboxylic Acid)
4-Biphenyl-1,3Dioxol-5-Yl-Carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid
- 4-(1,3-Benzodioxol-5-yl)benzenecarboxylic acid
- 4-(1,3-benzodioxol-5-yl)Benzoic acid
- 4-BIPHENYL-[1,3]DIOXOL-5-YL-CARBOXYLIC ACID
- Benzoic acid,4-(1,3-benzodioxol-5-yl)-
- benzodioxolylbenzenecarboxylicacid
- CTK8E4513
- SBB099559
- SureCN2945422
- Benzoic acid, 4-(1,3-benzodioxol-5-yl)-
- FT-0680627
- J-513639
- SCHEMBL2945422
- MFCD03426480
- 4-(1,3-benzodioxol-5-yl)-benzoic acid
- PenicillinGsodiumsalt
- 4-(Benzo[d][1,3]dioxol-5-yl)benzoicacid
- CS-0170933
- AKOS005071093
- DTXSID60373484
- 4-(2H-1,3-benzodioxol-5-yl)benzoic acid
- 193151-97-2
- 7Z-0706
- 4-(3,4-Methylenedioxyphenyl)benzoic acid
- 4-Biphenyl-1,3Dioxol-5-Yl-Carboxylic Acid
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- MDL: MFCD03426480
- Inchi: 1S/C14H10O4/c15-14(16)10-3-1-9(2-4-10)11-5-6-12-13(7-11)18-8-17-12/h1-7H,8H2,(H,15,16)
- InChI Key: QZKDXSOKZHLFHE-UHFFFAOYSA-N
- SMILES: O1COC2C=CC(=CC1=2)C1C=CC(C(=O)O)=CC=1
Computed Properties
- Exact Mass: 242.0579
- Monoisotopic Mass: 242.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- Color/Form: Solid
- Melting Point: 276-278°
- PSA: 55.76
4-Biphenyl-1,3Dioxol-5-Yl-Carboxylic Acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:Room temperature
4-Biphenyl-1,3Dioxol-5-Yl-Carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM275338-5g |
4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid |
193151-97-2 | 95% | 5g |
$560 | 2021-06-17 | |
| TRC | B594143-50mg |
4-Biphenyl-[1,3]Dioxol-5-Yl-Carboxylic Acid |
193151-97-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B594143-100mg |
4-Biphenyl-[1,3]Dioxol-5-Yl-Carboxylic Acid |
193151-97-2 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B594143-500mg |
4-Biphenyl-[1,3]Dioxol-5-Yl-Carboxylic Acid |
193151-97-2 | 500mg |
$ 295.00 | 2022-06-07 | ||
| Apollo Scientific | OR33199-1g |
4-(2H-1,3-Benzodioxol-5-yl)benzoic acid |
193151-97-2 | 95% | 1g |
£370.00 | 2025-02-20 | |
| Apollo Scientific | OR33199-5g |
4-(2H-1,3-Benzodioxol-5-yl)benzoic acid |
193151-97-2 | 95% | 5g |
£1109.00 | 2025-02-20 | |
| abcr | AB256808-500 mg |
4-(1,3-Benzodioxol-5-yl)benzenecarboxylic acid, 95%; . |
193151-97-2 | 95% | 500mg |
€315.00 | 2023-04-27 | |
| abcr | AB256808-1 g |
4-(1,3-Benzodioxol-5-yl)benzenecarboxylic acid, 95%; . |
193151-97-2 | 95% | 1g |
€478.80 | 2023-04-27 | |
| abcr | AB256808-5 g |
4-(1,3-Benzodioxol-5-yl)benzenecarboxylic acid, 95%; . |
193151-97-2 | 95% | 5g |
€1349.00 | 2023-04-27 | |
| Chemenu | CM275338-1g |
4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid |
193151-97-2 | 95% | 1g |
$*** | 2023-03-31 |
4-Biphenyl-1,3Dioxol-5-Yl-Carboxylic Acid Suppliers
4-Biphenyl-1,3Dioxol-5-Yl-Carboxylic Acid Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 4-Biphenyl-1,3Dioxol-5-Yl-Carboxylic Acid
Professional Introduction to Compound with CAS No. 193151-97-2 and Product Name: 4-Biphenyl-1,3-dioxol-5-yl-carboxylic acid
4-Biphenyl-1,3-dioxol-5-yl-carboxylic acid, identified by the CAS number 193151-97-2, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the dioxolane derivative family, characterized by its oxygen-rich heterocyclic core, which imparts unique electronic and steric properties. The presence of a biphenyl moiety further enhances its molecular complexity, making it a promising candidate for various synthetic applications.
The biphenyl scaffold is renowned for its stability and versatility in medicinal chemistry, often serving as a privileged structure in drug design. When combined with the 1,3-dioxolane ring, the resulting molecule exhibits enhanced solubility and bioavailability, which are critical factors in drug development. The carboxylic acid functionality at the 5-position of the dioxolane ring provides a reactive site for further derivatization, enabling the synthesis of more complex molecules with tailored biological activities.
In recent years, 4-biphenyl-1,3-dioxol-5-yl-carboxylic acid has been extensively studied for its potential applications in the development of novel therapeutic agents. One of the most compelling areas of research involves its role as a key intermediate in the synthesis of bioactive molecules targeting neurological disorders. Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are implicated in conditions like Alzheimer's disease and depression.
The dioxolane moiety is particularly noteworthy for its ability to stabilize reactive intermediates during organic transformations. This property has been leveraged in synthetic protocols where high yields and enantioselectivity are required. For instance, recent advances in asymmetric synthesis have utilized 4-biphenyl-1,3-dioxol-5-yl-carboxylic acid as a chiral auxiliary to construct complex cyclic frameworks with high precision. These methodologies align with the growing demand for enantiomerically pure compounds in pharmaceuticals, where stereochemistry plays a pivotal role in efficacy and safety.
Another emerging field where this compound has shown promise is in the realm of materials science. The unique combination of aromaticity from the biphenyl unit and oxygen-rich heterocycles makes it an attractive candidate for designing advanced polymers and coatings with enhanced thermal stability and mechanical strength. Researchers have explored its incorporation into polymeric matrices to improve flame retardancy without compromising material performance. This interdisciplinary approach highlights the versatility of 4-biphenyl-1,3-dioxol-5-yl-carboxylic acid beyond traditional pharmaceutical applications.
The chemical reactivity of 4-biphenyl-1,3-dioxol-5-yl-carboxylic acid is further underscored by its utility in metal-catalyzed cross-coupling reactions. The presence of both electron-deficient and electron-rich regions within its structure allows it to participate in palladium-catalyzed Suzuki-Miyaura and Heck reactions, facilitating the construction of biaryl systems that are prevalent in many bioactive molecules. Such transformations have been instrumental in generating libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.
Recent computational studies have also shed light on the electronic properties of this compound, revealing insights into its potential interaction with biological targets. Density functional theory (DFT) calculations indicate that the dioxolane ring exhibits significant π-character due to conjugation with the biphenyl system. This electronic distribution influences both its reactivity and binding affinity, making it a valuable scaffold for rational drug design. By leveraging computational modeling alongside experimental techniques, researchers can optimize molecular structures to maximize therapeutic efficacy.
The synthesis of 4-biphenyl-1,3-dioxol-5-yl-carboxylic acid itself presents an interesting challenge due to the need for precise functionalization around the dioxolane core. Traditional approaches often involve multi-step sequences involving protection-deprotection strategies to prevent unwanted side reactions. However, recent innovations in catalytic methods have enabled more streamlined syntheses while maintaining high regioselectivity. For example, transition-metal-catalyzed C-H activation has been employed to introduce new functionalities at specific positions without extensive pre-functionalization.
In conclusion,4-biphenyl-1,3-dioxol-5-yl-carboxylic acid (CAS No. 193151-97-2) represents a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features make it an invaluable building block for pharmaceuticals targeting neurological disorders as well as advanced materials with improved performance characteristics. As research continues to uncover new synthetic methodologies and applications,this molecule is poised to remain at forefront of chemical innovation well into future.
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